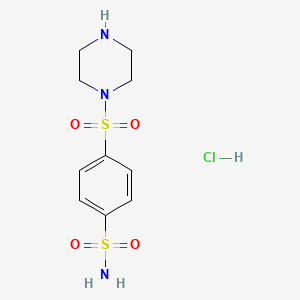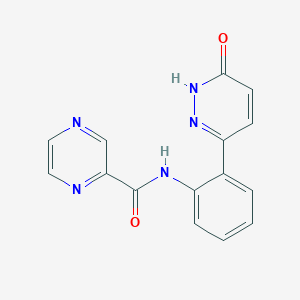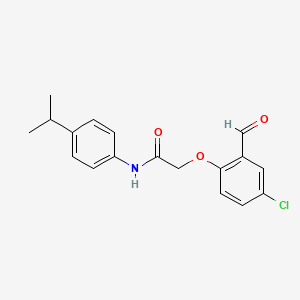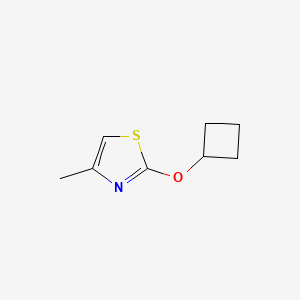
6-(3,5-Dimethylpyrazol-1-yl)-2-piperidin-4-ylpyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3,5-Dimethylpyrazol-1-yl)-2-piperidin-4-ylpyridazin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyridazinone derivative that has shown promising results in medicinal chemistry, particularly in the development of drugs for the treatment of various diseases.
科学的研究の応用
Drug Design and Pharmacological Activities
6-(3,5-Dimethylpyrazol-1-yl)-2-piperidin-4-ylpyridazin-3-one, a chemical compound with a complex structure, has potential applications in drug design due to its chemical features. Compounds with similar structural attributes, such as piperazine derivatives, have been extensively studied for their therapeutic uses across various medical conditions. For instance, piperazine, a core component similar to that in the mentioned compound, is found in drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory activities. The modification of the substitution pattern on the piperazine nucleus has been shown to significantly alter the medicinal potential of the resultant molecules, suggesting that similar modifications to this compound could yield new pharmacological agents with diverse therapeutic applications (Rathi et al., 2016).
Antioxidant Properties
The study of antioxidants and their mechanisms is crucial in various fields, including medicine. Compounds with potential antioxidant activity can contribute significantly to therapeutic strategies against oxidative stress-related diseases. Methods used in determining antioxidant activity, such as spectrophotometric assays, can be applied to assess the antioxidant potential of this compound. These methods evaluate the capacity of compounds to scavenge free radicals, reduce metals, and inhibit lipid peroxidation, providing insights into their suitability as antioxidants or adjuncts in therapy against oxidative damage (Munteanu & Apetrei, 2021).
Potential in Organic Synthesis and Catalysis
Heterocyclic N-oxide molecules, which share some structural similarities with this compound, have shown a wide range of applications in organic synthesis and catalysis. These compounds serve as versatile synthetic intermediates and exhibit significant biological importance. Their functionalities make them attractive for the development of metal complexes, catalysts, and in asymmetric synthesis. The potential of heterocyclic N-oxide derivatives for medicinal applications, due to their diverse biological activities, suggests that this compound could also be explored for similar applications, providing a valuable resource for researchers in drug development and organic chemistry (Li et al., 2019).
作用機序
将来の方向性
The future research directions would likely involve further exploration of the properties and potential applications of this compound. For example, pyrazole compounds have been proposed as promising ligands in metal complexes due to their various potential applications in the catalysis area but also in medicine or biomimetism studies .
特性
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-2-piperidin-4-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-10-9-11(2)18(16-10)13-3-4-14(20)19(17-13)12-5-7-15-8-6-12/h3-4,9,12,15H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUJGKSWNFJFHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)C3CCNCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(4-Methylphenyl)methyl]-7-(naphthalen-1-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine](/img/structure/B2511199.png)

![N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2511206.png)
![2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide](/img/structure/B2511207.png)



![N-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2511213.png)
![6-(9H-Fluoren-9-ylmethoxycarbonyl)-5,7-dihydropyrrolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2511215.png)
